Taurochenodeoxycholic Acid

Catalog No.
S832001
CAS No.
6009-98-9
M.F
C26H45NO6S
M. Wt
499.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurochenodeoxycholic Acid

CAS Number

6009-98-9

Product Name

Taurochenodeoxycholic Acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Molecular Formula

C26H45NO6S

Molecular Weight

499.7 g/mol

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1

InChI Key

BHTRKEVKTKCXOH-BJLOMENOSA-N

SMILES

Array

Synonyms

NSC 681055;Taurochenodeoxycholate;TCDCA

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

The exact mass of the compound Sodium taurochenodeoxycholate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Taurochenodeoxycholic Acid (TCDCA) is a primary, taurine-conjugated bile acid synthesized from cholesterol in the liver. It functions as a key physiological signaling molecule and a biological detergent, playing a crucial role in the emulsification of dietary fats for absorption. [REFS-1, REFS-2]. As an endogenous ligand, TCDCA is a potent activator of nuclear and cell-surface receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5), making it a critical tool for research in metabolic diseases, cholestasis, and cellular signaling. [REFS-3, REFS-4]. Its specific chemical structure, particularly the taurine conjugate, imparts distinct physicochemical and biological properties compared to its parent compound or other conjugated forms.

Substituting Taurochenodeoxycholic Acid (TCDCA) with its parent compound, Chenodeoxycholic Acid (CDCA), or its glycine conjugate, Glycochenodeoxycholic Acid (GCDCA), can lead to failed experiments and invalid conclusions. The taurine conjugation dramatically lowers the pKa, rendering TCDCA highly soluble and fully ionized across a wide physiological pH range where CDCA and GCDCA are poorly soluble. [1]. Furthermore, the specific conjugate dictates receptor affinity and downstream signaling; taurine conjugation enhances TGR5 receptor activation, whereas glycine conjugation reduces it. [2]. Studies have also shown that TCDCA can trigger specific anti-apoptotic signaling pathways, like NF-κB activation and cIAP-1 induction, an effect not observed with GCDCA. [3]. These quantifiable differences in solubility, receptor preference, and cellular response make precise compound selection critical for reproducibility and experimental success.

Markedly Improved Aqueous Solubility and Handling via Low pKa

Taurine conjugation significantly lowers the acidity constant (pKa) of the bile acid side chain, directly enhancing its solubility in aqueous media. TCDCA exhibits a pKa of <2, ensuring it is fully ionized and highly soluble across a broad pH range. [1]. This contrasts sharply with its glycine-conjugated counterpart, GCDCA (pKa ≈ 3.9), and the unconjugated parent compound, CDCA (pKa ≈ 5.0), which are less soluble and prone to precipitation in neutral or slightly acidic buffers commonly used in research. [1].

Evidence DimensionAcidity Constant (pKa)
Target Compound Data< 2.0
Comparator Or BaselineGlycochenodeoxycholic Acid (GCDCA): ~3.9 | Chenodeoxycholic Acid (CDCA): ~5.0
Quantified DifferenceAt least 1.9 pKa units lower than GCDCA and 3.0 pKa units lower than CDCA.
ConditionsAqueous solution.

This superior solubility profile simplifies stock solution preparation, enhances stability in physiological buffers (pH 7.4), and prevents compound precipitation in cell culture media, ensuring accurate and reproducible dosing.

Preferential TGR5 Receptor Agonism Compared to Glycine Conjugate

The choice of amino acid conjugate directly impacts biological activity at the TGR5 receptor, a key target in metabolic and inflammatory diseases. Taurine conjugation of bile acids has been shown to increase their affinity for TGR5 compared to their unconjugated forms. [1]. Conversely, conjugation with glycine is reported to reduce TGR5 affinity. [1]. This makes TCDCA a more potent TGR5 activator than GCDCA.

Evidence DimensionTGR5 Receptor Affinity/Activation
Target Compound DataIncreased affinity relative to unconjugated form.
Comparator Or BaselineGlycochenodeoxycholic Acid (GCDCA): Reduced affinity relative to unconjugated form.
Quantified DifferenceQualitatively opposite effects on receptor affinity.
ConditionsCell-based TGR5 activation assays.

For researchers studying TGR5-mediated signaling, TCDCA is the chemically precise tool, as substituting it with GCDCA would result in weaker or non-existent target engagement.

Potent Farnesoid X Receptor (FXR) Activation in a Highly Soluble Form

TCDCA retains potent agonist activity at the Farnesoid X Receptor (FXR), comparable to its parent compound, Chenodeoxycholic Acid (CDCA), which is recognized as the most potent endogenous human FXR ligand with an EC50 of approximately 10 µM. [REFS-1, REFS-2]. While providing similar biological potency, TCDCA's low pKa offers a significant advantage in handling and solubility over the less soluble CDCA. This combination of properties allows for effective FXR activation in aqueous experimental systems without requiring co-solvents that can confound cellular assays.

Evidence DimensionFXR Agonist Potency (EC50)
Target Compound DataPotent natural agonist, comparable to CDCA.
Comparator Or BaselineChenodeoxycholic Acid (CDCA): ~10 µM
Quantified DifferenceSimilar biological potency with vastly superior aqueous solubility.
ConditionsIn vitro FXR transactivation assays.

This allows researchers to achieve high-potency FXR activation in assays using physiological buffers, avoiding the experimental artifacts and solubility issues associated with using the parent compound CDCA.

Unique Induction of Anti-Apoptotic cIAP-1 Not Observed with Glycine Form

In a direct comparative study using human hepatocytes, TCDCA was shown to specifically up-regulate both the mRNA and protein expression of the cellular inhibitor of apoptosis protein-1 (cIAP-1). [1]. This effect was not observed with the glycine conjugate, GCDCA. The study further demonstrated that TCDCA, but not GCDCA, activated NF-κB-driven transcriptional activity, identifying a distinct, conjugate-specific signaling pathway. [1].

Evidence DimensionInduction of cIAP-1 mRNA Expression
Target Compound DataSignificant induction observed.
Comparator Or BaselineGlycochenodeoxycholic Acid (GCDCA): No induction observed.
Quantified DifferenceQualitative difference in biological response (effect vs. no effect).
ConditionsTreatment of human fetal hepatocytes and HepG2 cells.

This demonstrates that TCDCA and GCDCA are not interchangeable and can elicit opposing cellular outcomes, making TCDCA essential for specifically studying this NF-κB/cIAP-1 survival pathway.

TGR5 Pathway Activation Studies in Metabolic and Inflammatory Models

Based on its preferential activation of the TGR5 receptor compared to its glycine-conjugated form, TCDCA is the appropriate choice for investigating TGR5-mediated signaling, such as GLP-1 secretion, energy expenditure, and anti-inflammatory responses in cellular and animal models. [1]

FXR Agonism in Neutral pH Cell Culture and High-Throughput Screening

For studies requiring a potent, natural FXR agonist that must remain fully solubilized in standard cell culture media (pH ~7.4) or automated screening buffers, TCDCA is the indicated compound. Its high solubility avoids the precipitation issues and solvent-induced artifacts that can occur with the parent compound, CDCA. [2]

Specific Investigation of NF-κB and Hepatocyte Survival Signaling

When research focuses on the specific signaling axis involving NF-κB activation and the induction of anti-apoptotic proteins like cIAP-1 in hepatocytes, TCDCA must be used. Its demonstrated ability to trigger this pathway, an effect absent with GCDCA, makes it a non-substitutable tool for this area of cell biology. [3]

Development of Aqueous Formulations for Solubilization

In formulation science, TCDCA's properties as a biological surfactant combined with its excellent solubility and low CMC make it a candidate for creating stable, aqueous micellar solutions for solubilizing hydrophobic compounds for drug delivery or in vitro assay development. [4]

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

499.29675933 Da

Monoisotopic Mass

499.29675933 Da

Heavy Atom Count

34

UNII

651KU15938

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Taurochenodeoxycholic acid is likely indicated as a choleretic and cholagogue. It is also being investigated for its role in inflammation and cancer therapy.

Mechanism of Action

Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined.

Pictograms

Irritant

Irritant

Wikipedia

Taurochenodeoxycholic_acid

Dates

Last modified: 08-15-2023
1.Hoffman, A.F. The continuing importance of bile acids in liver and intestinal disease. Arch. Intern. Med. 159(22), 2647-2658 (1999).

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